molecular formula C16H14ClN5O2 B2697624 N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide CAS No. 321385-49-3

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide

Cat. No.: B2697624
CAS No.: 321385-49-3
M. Wt: 343.77
InChI Key: JYBOIYVOUXORRF-UHFFFAOYSA-N
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Description

This compound features a dihydropyridinyl core substituted with amino, methyl, oxo, and pyrazolyl groups, coupled to a 4-chlorobenzenecarboxamide moiety. Structural characterization likely employs crystallographic tools like SHELXL (for refinement) and ORTEP-III (for visualization), as indicated by the frequent use of these programs in small-molecule analysis .

Properties

IUPAC Name

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-9-12(13-6-7-19-21-13)8-14(16(24)22(9)18)20-15(23)10-2-4-11(17)5-3-10/h2-8H,18H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBOIYVOUXORRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1N)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide (CAS No. 321385-49-3) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure

The molecular formula of the compound is C16H14ClN5O2C_{16}H_{14}ClN_{5}O_{2}, with a molecular weight of 343.77 g/mol. The presence of functional groups such as the amide group (-CONH2) and the pyrazole ring contributes to its biological properties.

PropertyValue
Molecular FormulaC16H14ClN5O2
Molecular Weight343.77 g/mol
Density1.51 g/cm³
pKa10.22

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied, showing a wide range of pharmacological effects:

  • Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial and antifungal properties. Research indicates that compounds with similar structures exhibit significant activity against various microbial strains .
  • Anti-inflammatory Effects : Compounds containing the pyrazole moiety have been evaluated for their anti-inflammatory effects, often through inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .
  • Antitumor Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, making them potential candidates for cancer therapy .
  • Antidiabetic Effects : The compound has shown promise in modulating glucose levels and improving insulin sensitivity in preclinical studies .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like prostaglandin reductase (PTGR2), suggesting that this compound may exert its effects through similar pathways .
  • Receptor Binding : Docking studies indicate favorable interactions with various receptors involved in inflammatory and metabolic pathways, which may contribute to its therapeutic effects .

Case Studies

Several studies have investigated the biological activities of this compound and related pyrazole derivatives:

  • Antimicrobial Study : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole ring can enhance efficacy .
  • In Vivo Anti-inflammatory Study : In animal models, compounds similar to this compound were found to reduce inflammation markers significantly compared to control groups .
  • Antitumor Activity : Research indicated that certain pyrazole derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Pyrazole derivatives have been shown to inhibit the proliferation of cancer cells. For instance, studies have reported that certain pyrazole-containing compounds effectively reduced the growth of liver (HepG2) and cervical (HeLa) cancer cell lines, demonstrating promising anticancer properties .
  • Anti-inflammatory Effects :
    • The compound has been associated with anti-inflammatory activity, similar to other pyrazole derivatives that are used clinically for inflammatory conditions .
  • Antimicrobial Properties :
    • N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide has shown potential as an antimicrobial agent against various bacterial and fungal strains, indicating its utility in treating infections .
  • Analgesic Effects :
    • Some studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at TIBOTEC demonstrated that a series of pyrazole derivatives exhibited significant antiproliferative activity against cancer cell lines. The lead compound was able to reduce cell viability in HepG2 and HeLa cells by over 50%, while showing minimal toxicity to normal fibroblasts, highlighting its potential as a selective anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another investigation focused on the anti-inflammatory properties of pyrazole compounds, this compound was found to significantly decrease pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating chronic inflammatory diseases .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure contains three reactive domains:

  • Pyridine ring : Substituted at positions 1 (amino), 2 (oxo), and 5 (pyrazole).

  • Pyrazole moiety : Aromatic with NH groups capable of tautomerism.

  • Chlorinated benzamide : Electrophilic aryl chloride and amide bonds.

Nucleophilic Substitution at the Aryl Chloride

The 4-chlorophenyl group may undergo substitution under catalytic or nucleophilic conditions:

Reaction Conditions Product Source
SNAr with aminesCuI, K2_2CO3_3, DMF4-aminophenyl derivative
Hydrolysis to phenolH2_2O, NaOH, 100°C4-hydroxyphenylcarboxamide

Amide Bond Hydrolysis

The carboxamide group can undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Product Source
Acidic hydrolysisHCl (6M), reflux4-chlorobenzoic acid + pyridinylamine
Basic hydrolysisNaOH (aq.), Δ4-chlorobenzate salt + free amine

Pyrazole Ring Functionalization

The pyrazole NH group participates in alkylation or acylation:

Reaction Conditions Product Source
Alkylation with ethyl bromoacetateK2_2CO3_3, DMFN-alkylated pyrazole
Acylation with acetyl chloridePyridine, CH2_2Cl2_2N-acetylpyrazole derivative

Pyridine Ring Modifications

The oxo and amino groups on the pyridine enable condensation or cyclization:

Reaction Conditions Product Source
Knoevenagel condensation with aldehydesEtOH, piperidineFused pyrido-pyrazole systems
Cyclization with malononitrileNH4_4OAc, refluxAnnulated heterocycles (e.g., pyrano-pyridines)

Mechanistic Insights

  • Condensation Reactions : The amino and oxo groups on the pyridine facilitate nucleophilic attack on electrophilic partners (e.g., aldehydes), forming Schiff bases or cyclized products .

  • Electrophilic Aromatic Substitution (EAS) : The pyridine ring’s electron-deficient nature directs substitutions to positions activated by substituents (e.g., para to the pyrazole group).

  • Tautomerism : The pyrazole moiety may undergo keto-enol tautomerism, influencing its reactivity in metal coordination or cycloadditions .

Comparative Reactivity Table

Functional Group Reaction Type Typical Reagents Key Products
Aryl chlorideNucleophilic substitutionAmines, hydroxideAminophenyl, hydroxyphenyl
CarboxamideHydrolysisHCl, NaOHCarboxylic acids, amines
Pyrazole NHAlkylationAlkyl halides, basesN-alkylated pyrazoles
Pyridine aminoCondensationAldehydes, malononitrileFused heterocycles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[1-Amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide
  • Key Difference : The benzene ring substituent is methyl instead of chlorine.
  • Molecular Weight : 323.35 g/mol (vs. ~343.77 g/mol estimated for the chloro derivative, based on atomic mass differences) .
  • Chemical Formula : C₁₇H₁₇N₅O₂ (vs. C₁₆H₁₄ClN₅O₂ for the chloro analogue).

Impact of Substituent :

  • Electronic Effects: Chloro (electron-withdrawing) vs.
  • Lipophilicity : Chloro increases logP compared to methyl, possibly enhancing membrane permeability but reducing solubility.
  • Steric Factors : Methyl’s smaller size may reduce steric hindrance at binding sites compared to chloro.
Other Pyrazole-Carboxamide Analogues

lists derivatives with substituents like cyclohexylmethyl, fluorophenyl, and pentyl groups. For example:

  • Cyclohexylmethyl variant : Bulkier substituents may enhance selectivity for hydrophobic binding pockets.

No explicit data on these compounds’ properties or activities are provided, limiting direct comparisons.

Data Table: Chloro vs. Methyl Derivatives

Property 4-Chloro Derivative (Main Compound) 4-Methyl Derivative
Molecular Formula C₁₆H₁₄ClN₅O₂ (estimated) C₁₇H₁₇N₅O₂
Molecular Weight ~343.77 g/mol (estimated) 323.35 g/mol
Substituent Chlorine (electron-withdrawing) Methyl (electron-donating)
CAS Number Not provided in evidence 321385-50-6
Purity Unknown ≥95%
Availability Not specified Discontinued

Structural and Functional Implications

  • Biological Relevance: Pyrazole-carboxamides are common in kinase inhibitors (e.g., JAK/STAT inhibitors).
  • Synthetic Challenges : Discontinuation of the methyl variant may reflect difficulties in scaling up or optimizing stability, suggesting the chloro derivative could be a more viable candidate.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions under basic conditions. For example, a pyrazole-thiol intermediate can be alkylated using K₂CO₃ in DMF with a chloromethyl derivative (e.g., RCH₂Cl) at room temperature . Purification via column chromatography and characterization by ¹H/¹³C NMR and IR spectroscopy are critical. Similar protocols for pyrazole derivatives highlight the use of Pd-catalyzed cross-coupling for aryl substitutions .

Q. How is X-ray crystallography employed to confirm molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction is standard. Data collection is followed by refinement using SHELXL, which handles disorder modeling and anisotropic displacement parameters . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry . For example, bond angles and torsion angles are validated against expected values (e.g., C–N–C angles ≈ 116–122°) .

Q. What spectroscopic techniques are used for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., pyrazole protons at δ 6.5–8.5 ppm) and DEPT experiments .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can low yields in pyrazole coupling reactions be addressed?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) and solvent polarity. For moisture-sensitive steps, use anhydrous DMF under nitrogen . Screen bases (e.g., K₃PO₄ vs. Cs₂CO₃) to improve nucleophilic displacement efficiency .

Q. How are crystallographic data discrepancies resolved (e.g., twinning or disorder)?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP restraints to refine occupancies . Validate with R₁/wR₂ convergence (<5% difference) and check residual electron density maps (<1 eÅ⁻³) .

Q. What strategies mitigate substituent effects on reaction regioselectivity?

  • Methodological Answer : Steric and electronic effects of substituents (e.g., electron-withdrawing groups on pyrazole) can alter reactivity. Use DFT calculations to predict sites for electrophilic attack. Experimentally, compare yields of analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .

Q. How are hygroscopic intermediates stabilized during synthesis?

  • Methodological Answer : Store intermediates under inert atmosphere (argon) and use anhydrous solvents (e.g., THF, DMF). For highly hygroscopic compounds, employ rapid filtration and lyophilization .

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